REACTION_CXSMILES
|
[CH:1]([N:4]([CH:24]([CH3:26])[CH3:25])[CH2:5][CH2:6][NH:7][C:8]([NH:10][CH2:11][CH2:12][NH:13]C(=O)OCC1C=CC=CC=1)=[O:9])([CH3:3])[CH3:2]>C(O)C.[OH-].[Pd+2].[OH-]>[NH3:4].[NH2:13][CH2:12][CH2:11][NH:10][C:8]([NH:7][CH2:6][CH2:5][N:4]([CH:24]([CH3:26])[CH3:25])[CH:1]([CH3:2])[CH3:3])=[O:9] |f:2.3.4|
|
Name
|
benzyl 2-[({[2-(diisopropylamino)ethyl]amino}carbonyl)amino]ethylcarbamate
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CCNC(=O)NCCNC(OCC1=CC=CC=C1)=O)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Arbocel (trade mark) and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with a gradient system of dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(=O)NCCN(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 216.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N:4]([CH:24]([CH3:26])[CH3:25])[CH2:5][CH2:6][NH:7][C:8]([NH:10][CH2:11][CH2:12][NH:13]C(=O)OCC1C=CC=CC=1)=[O:9])([CH3:3])[CH3:2]>C(O)C.[OH-].[Pd+2].[OH-]>[NH3:4].[NH2:13][CH2:12][CH2:11][NH:10][C:8]([NH:7][CH2:6][CH2:5][N:4]([CH:24]([CH3:26])[CH3:25])[CH:1]([CH3:2])[CH3:3])=[O:9] |f:2.3.4|
|
Name
|
benzyl 2-[({[2-(diisopropylamino)ethyl]amino}carbonyl)amino]ethylcarbamate
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CCNC(=O)NCCNC(OCC1=CC=CC=C1)=O)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Arbocel (trade mark) and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with a gradient system of dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(=O)NCCN(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 216.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N:4]([CH:24]([CH3:26])[CH3:25])[CH2:5][CH2:6][NH:7][C:8]([NH:10][CH2:11][CH2:12][NH:13]C(=O)OCC1C=CC=CC=1)=[O:9])([CH3:3])[CH3:2]>C(O)C.[OH-].[Pd+2].[OH-]>[NH3:4].[NH2:13][CH2:12][CH2:11][NH:10][C:8]([NH:7][CH2:6][CH2:5][N:4]([CH:24]([CH3:26])[CH3:25])[CH:1]([CH3:2])[CH3:3])=[O:9] |f:2.3.4|
|
Name
|
benzyl 2-[({[2-(diisopropylamino)ethyl]amino}carbonyl)amino]ethylcarbamate
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CCNC(=O)NCCNC(OCC1=CC=CC=C1)=O)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Arbocel (trade mark) and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with a gradient system of dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(=O)NCCN(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 216.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N:4]([CH:24]([CH3:26])[CH3:25])[CH2:5][CH2:6][NH:7][C:8]([NH:10][CH2:11][CH2:12][NH:13]C(=O)OCC1C=CC=CC=1)=[O:9])([CH3:3])[CH3:2]>C(O)C.[OH-].[Pd+2].[OH-]>[NH3:4].[NH2:13][CH2:12][CH2:11][NH:10][C:8]([NH:7][CH2:6][CH2:5][N:4]([CH:24]([CH3:26])[CH3:25])[CH:1]([CH3:2])[CH3:3])=[O:9] |f:2.3.4|
|
Name
|
benzyl 2-[({[2-(diisopropylamino)ethyl]amino}carbonyl)amino]ethylcarbamate
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CCNC(=O)NCCNC(OCC1=CC=CC=C1)=O)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Arbocel (trade mark) and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with a gradient system of dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(=O)NCCN(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 216.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([N:4]([CH:24]([CH3:26])[CH3:25])[CH2:5][CH2:6][NH:7][C:8]([NH:10][CH2:11][CH2:12][NH:13]C(=O)OCC1C=CC=CC=1)=[O:9])([CH3:3])[CH3:2]>C(O)C.[OH-].[Pd+2].[OH-]>[NH3:4].[NH2:13][CH2:12][CH2:11][NH:10][C:8]([NH:7][CH2:6][CH2:5][N:4]([CH:24]([CH3:26])[CH3:25])[CH:1]([CH3:2])[CH3:3])=[O:9] |f:2.3.4|
|
Name
|
benzyl 2-[({[2-(diisopropylamino)ethyl]amino}carbonyl)amino]ethylcarbamate
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CCNC(=O)NCCNC(OCC1=CC=CC=C1)=O)C(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Arbocel (trade mark) and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with a gradient system of dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NCCNC(=O)NCCN(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 216.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |